An In-Depth Technical Guide to 2-Bromo-4-iodo-5-methoxypyridine: Structure, Synthesis, and Application
An In-Depth Technical Guide to 2-Bromo-4-iodo-5-methoxypyridine: Structure, Synthesis, and Application
This guide provides a comprehensive technical overview of 2-Bromo-4-iodo-5-methoxypyridine, a key heterocyclic building block in modern medicinal chemistry. We will delve into its chemical architecture, physical properties, a detailed synthesis protocol, and its strategic application in the synthesis of complex molecular targets, supported by mechanistic insights and established experimental procedures.
Core Chemical Identity and Properties
2-Bromo-4-iodo-5-methoxypyridine is a tri-substituted pyridine ring, a structural motif of significant interest in drug discovery. Its unique arrangement of a methoxy group and two distinct halogen atoms at strategic positions makes it a versatile intermediate for constructing complex molecular architectures.
The presence of both a bromine and an iodine atom on the pyridine ring is the molecule's most salient feature. The significant difference in the C-I and C-Br bond energies allows for highly regioselective sequential cross-coupling reactions. The carbon-iodine bond is weaker and therefore more susceptible to oxidative addition to a palladium(0) catalyst, enabling selective functionalization at the C-4 position while leaving the more robust carbon-bromine bond at the C-2 position intact for a subsequent, different coupling reaction. This orthogonal reactivity is a cornerstone of its utility.
Key Identifiers and Physicochemical Properties:
| Parameter | Value | Source(s) |
| IUPAC Name | 2-Bromo-4-iodo-5-methoxypyridine | N/A |
| CAS Number | 1803603-51-7 | |
| Molecular Formula | C₆H₅BrINO | |
| Molecular Weight | 329.92 g/mol | |
| Appearance | White to off-white solid | |
| Purity | Typically ≥98% | |
| Canonical SMILES | COC1=CC(=C(N=C1Br)I) | |
| Storage Conditions | Store at -20°C, keep dry and away from light |
Synthesis Protocol: Electrophilic Iodination
The synthesis of 2-Bromo-4-iodo-5-methoxypyridine is reliably achieved through the direct electrophilic iodination of the precursor, 2-bromo-5-methoxypyridine. The methoxy group at the C-5 position is an electron-donating group, which activates the pyridine ring towards electrophilic substitution. The directing effect of the methoxy group and the bromine atom favors the introduction of the iodine at the C-4 position.
Experimental Protocol:
This protocol is adapted from methodologies described in patent literature for the synthesis of related structures.
Objective: To synthesize 2-Bromo-4-iodo-5-methoxypyridine via regioselective iodination.
Materials:
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2-Bromo-5-methoxypyridine
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N-Iodosuccinimide (NIS)
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Sulfuric Acid (concentrated)
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Dichloromethane (DCM)
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Saturated Sodium Bicarbonate solution
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Saturated Sodium Thiosulfate solution
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Brine
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Anhydrous Magnesium Sulfate (MgSO₄)
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Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator
Procedure:
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Reaction Setup: To a solution of 2-bromo-5-methoxypyridine (1.0 eq) in dichloromethane, add concentrated sulfuric acid (2.0 eq) dropwise at 0°C (ice bath). The addition of a strong acid protonates the ring nitrogen, which can further influence the regioselectivity of the reaction.
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Iodination: Add N-Iodosuccinimide (NIS) (1.1 eq) portion-wise to the reaction mixture at 0°C. NIS is chosen as the iodine source because it is an effective electrophilic iodinating agent that is easier and safer to handle than molecular iodine.
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Reaction Monitoring: Allow the reaction to stir at room temperature for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
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Workup: Carefully quench the reaction by pouring it into a cold, saturated solution of sodium bicarbonate.
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Extraction: Extract the aqueous layer with dichloromethane (3x).
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Washing: Combine the organic layers and wash sequentially with saturated sodium thiosulfate solution (to remove any unreacted iodine), water, and brine.
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Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
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Purification: The crude product can be purified by column chromatography on silica gel to yield 2-Bromo-4-iodo-5-methoxypyridine as a white solid.
Key Reactions and Mechanistic Considerations
The primary utility of 2-Bromo-4-iodo-5-methoxypyridine lies in its capacity for sequential, site-selective cross-coupling reactions. This allows for the controlled and stepwise introduction of different molecular fragments, a powerful strategy in the synthesis of complex drug candidates.
Regioselective Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organohalide and a boronic acid or ester. Due to the lower bond dissociation energy of the C-I bond compared to the C-Br bond, the C-4 position of 2-Bromo-4-iodo-5-methoxypyridine reacts selectively.
Workflow: Sequential Cross-Coupling Strategy
Caption: Sequential Suzuki couplings on 2-Bromo-4-iodo-5-methoxypyridine.
Protocol: Selective Suzuki Coupling at the C-4 Position
Objective: To selectively couple an aryl group at the C-4 position of 2-Bromo-4-iodo-5-methoxypyridine.
Materials:
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2-Bromo-4-iodo-5-methoxypyridine
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Arylboronic acid (e.g., Phenylboronic acid) (1.2 eq)
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Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
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Base (e.g., 2M aqueous Na₂CO₃)
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Solvent (e.g., 1,4-Dioxane or Toluene/Ethanol mixture)
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Nitrogen or Argon atmosphere
Procedure:
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Inert Atmosphere: To a flask charged with 2-Bromo-4-iodo-5-methoxypyridine, add the arylboronic acid and the palladium catalyst. Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times. This is critical as the Pd(0) catalyst is oxygen-sensitive.
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Solvent and Base Addition: Add the degassed solvent and the aqueous base solution. The base is essential for the transmetalation step of the catalytic cycle.
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Heating: Heat the reaction mixture to 80-90°C. The higher reactivity of the C-I bond allows for coupling at a lower temperature than would be required for the C-Br bond, which is the basis for the reaction's selectivity.
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Monitoring: Monitor the reaction by TLC or LC-MS.
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Workup: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent like ethyl acetate.
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Purification: The combined organic layers are washed, dried, and concentrated. The resulting crude product is then purified by column chromatography to yield the 2-bromo-4-aryl-5-methoxypyridine intermediate. This intermediate can then be subjected to a second, distinct coupling reaction at the C-2 bromo position, often requiring a different catalyst or higher temperatures to proceed.
Applications in Drug Development
2-Bromo-4-iodo-5-methoxypyridine is a valuable intermediate in the synthesis of kinase inhibitors and other pharmacologically active agents. Its structure is often incorporated as a core or fragment in molecules designed to target specific biological pathways. For instance, patent literature describes its use in the synthesis of substituted pyridine and pyrimidine compounds that serve as inhibitors of various kinases, which are critical targets in oncology and immunology. The ability to precisely and differentially functionalize the C-2 and C-4 positions allows for the systematic exploration of the chemical space around the pyridine core to optimize potency, selectivity, and pharmacokinetic properties.
Safety and Handling
2-Bromo-4-iodo-5-methoxypyridine is a chemical substance that requires careful handling by trained professionals in a laboratory setting.
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General Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and contact with skin and eyes.
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Toxicological Information: Specific toxicological properties have not been thoroughly investigated. It should be treated as a potentially hazardous substance.
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First Aid Measures:
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In case of skin contact: Immediately wash with plenty of soap and water.
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In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
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If inhaled: Move person into fresh air.
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If swallowed: Rinse mouth. Do NOT induce vomiting.
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In all cases of exposure, seek medical attention.
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Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.
References
- CAS Common Chemistry. (n.d.). 2-Bromo-4-iodo-5-methoxypyridine. Retrieved from a source providing CAS number 1803603-51-7.
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PubChem. (n.d.). 2-Bromo-4-iodo-5-methoxypyridine. Retrieved from [Link]
- Google Patents. (2015). WO2015042227A1 - Substituted pyridine and pyrimidine compounds and methods of use.
